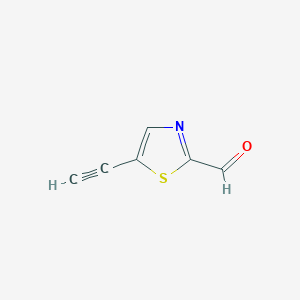
5-Ethynylthiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylthiazole-2-carbaldehyde: is a heterocyclic organic compound that contains a thiazole ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of 5-Ethynylthiazole-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynylthiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-Ethynylthiazole-2-carboxylic acid.
Reduction: 5-Ethynylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethynylthiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethynylthiazole-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the thiazole ring can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Thiazole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Methylthiazole-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and biological activity.
5-Phenylthiazole-2-carbaldehyde: Contains a phenyl group, which significantly alters its chemical and biological properties.
Uniqueness: 5-Ethynylthiazole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propiedades
Fórmula molecular |
C6H3NOS |
|---|---|
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
5-ethynyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-5-3-7-6(4-8)9-5/h1,3-4H |
Clave InChI |
AWNAKTOGLSWKCY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

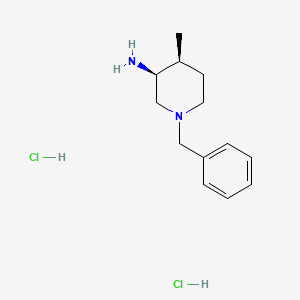

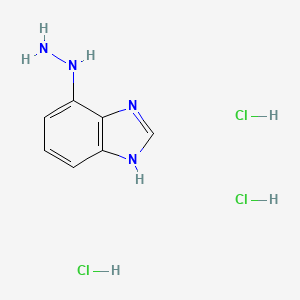
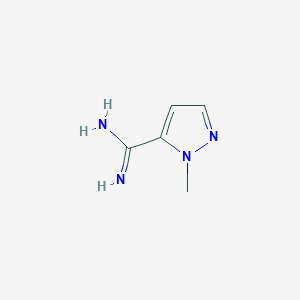
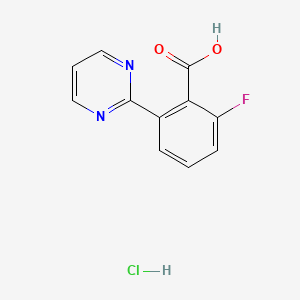
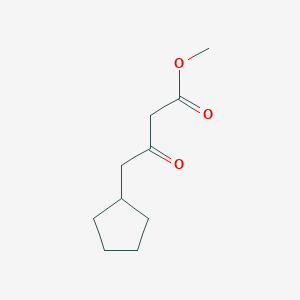
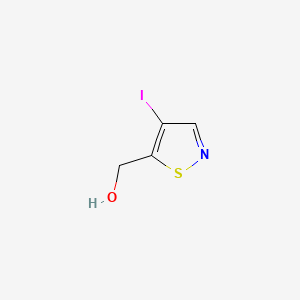
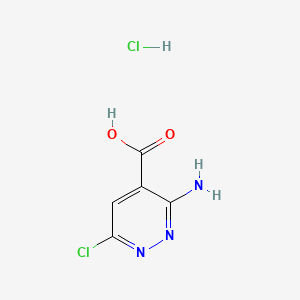
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)

